![molecular formula C12H10N2OS2 B14274097 (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone CAS No. 129015-13-0](/img/structure/B14274097.png)
(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone is a chemical compound with a complex structure that includes both imidazole and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde with 4-(methylthio)benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine or chlorine) and Lewis acids (e.g., aluminum chloride) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its effects. The pathways involved include the inhibition of specific metabolic processes, leading to the desired biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)[4-(methylthio)phenyl]methanone
- (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(ethylsulfanyl)phenyl]methanone
Uniqueness
Compared to similar compounds, (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone exhibits unique properties due to the presence of both methyl and sulfanyl groups
Propriétés
Numéro CAS |
129015-13-0 |
|---|---|
Formule moléculaire |
C12H10N2OS2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(5-methyl-2-sulfanylideneimidazol-4-yl)-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C12H10N2OS2/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3 |
Clé InChI |
XPTKLIITHYQHBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=S)N=C1C(=O)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


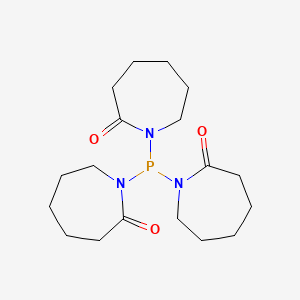
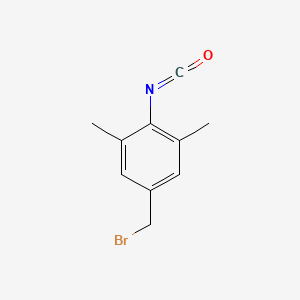




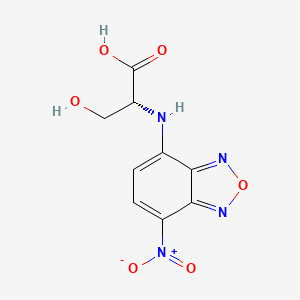

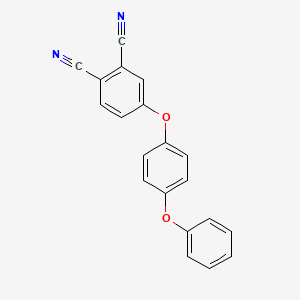
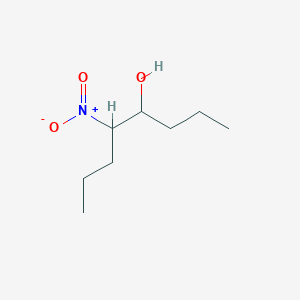
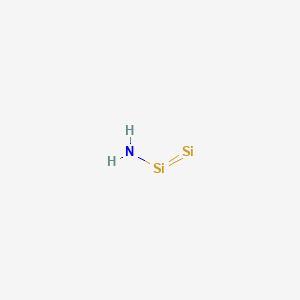
![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
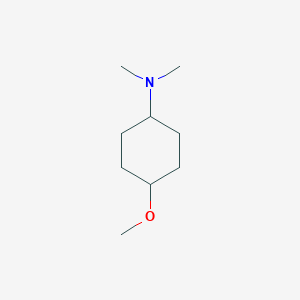
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
